molecular formula C18H29NO3 B12004440 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime CAS No. 101002-18-0

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime

Cat. No.: B12004440
CAS No.: 101002-18-0
M. Wt: 307.4 g/mol
InChI Key: AHALITSFNLXVMY-XMHGGMMESA-N
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Description

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-31-7) is a hydroxyacetophenone-derived oxime characterized by a butoxy group at the 4-position, a hexyl chain at the 5-position, and a hydroxyl group at the 2-position of the phenyl ring. This compound is part of a broader class of oxime-functionalized aromatic ketones, which are widely studied for their roles in coordination chemistry, catalysis, and medicinal applications . The oxime group (–N–OH) enables chelation with transition metals, while the bulky alkyl substituents influence solubility and steric effects.

Properties

CAS No.

101002-18-0

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

5-butoxy-4-hexyl-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C18H29NO3/c1-4-6-8-9-10-15-12-16(14(3)19-21)17(20)13-18(15)22-11-7-5-2/h12-13,20-21H,4-11H2,1-3H3/b19-14+

InChI Key

AHALITSFNLXVMY-XMHGGMMESA-N

Isomeric SMILES

CCCCCCC1=CC(=C(C=C1OCCCC)O)/C(=N/O)/C

Canonical SMILES

CCCCCCC1=CC(=C(C=C1OCCCC)O)C(=NO)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The conventional approach involves reacting the ketone precursor, 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone, with hydroxylamine hydrochloride (NH₂OH·HCl) or sulfate in aqueous alkaline media. The base (e.g., NaOH) liberates free hydroxylamine, which nucleophilically attacks the carbonyl carbon, forming the oxime via a condensation mechanism.

Optimization Challenges

  • pH Sensitivity : The reaction rate peaks near neutral pH (6–8), as extremes promote hydroxylamine decomposition or ketone hydrolysis.

  • Solvent Systems : Due to the compound’s hydrophobic alkyl chains, mixed solvents like methanol-water (3:1) enhance solubility. However, higher methanol concentrations risk esterification of the phenolic –OH group.

  • Yield Limitations : Pilot studies report yields of 65–75%, with by-products including unreacted ketone and over-oxidized nitriles.

Catalytic Ammoximation Strategy

Titanium-Silicalite Catalysts

Adapted from the synthesis of 4-hydroxyacetophenone oxime, this method employs titanium-containing molecular sieves (e.g., TS-1, Ti-Al-Beta) to catalyze the reaction between the ketone, ammonia, and hydrogen peroxide. The mechanism proceeds via in situ hydroxylamine generation, followed by oximation:

R-C(=O)-R’+NH3+H2O2Ti-SilicaliteR-C(=N-OH)-R’+2H2O\text{R-C(=O)-R'} + \text{NH}3 + \text{H}2\text{O}2 \xrightarrow{\text{Ti-Silicalite}} \text{R-C(=N-OH)-R'} + 2\text{H}2\text{O}

Reaction Conditions and Efficiency

  • Temperature : 40–120°C balances reaction rate and catalyst stability.

  • Molar Ratios :

    • NH₃:H₂O₂ = 4:1 to 20:1 ensures excess ammonia to neutralize acidic by-products.

    • Ketone:H₂O₂ = 1:1 to 4:1 prevents peroxide waste.

  • Solvents : t-Butanol or acetonitrile improves miscibility of hydrophobic substrates, achieving yields up to 85%.

Table 1: Comparative Analysis of Ammoximation Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes kinetics without catalyst degradation
NH₃:H₂O₂ Ratio10:1Neutralizes H⁺, stabilizes hydroxylamine
Catalyst Loading5–10 wt%Higher loadings risk pore blockage
Reaction Time4–6 hoursEnsures complete conversion

Substrate Synthesis: 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone

Friedel-Crafts Acylation

The ketone precursor is synthesized via Friedel-Crafts acylation of 4-butoxy-5-hexylphenol with acetyl chloride. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution, but competing alkoxy group cleavage necessitates low temperatures (0–5°C).

Purification Challenges

Chromatographic separation is required to remove regioisomers, as the hexyl group’s steric bulk directs acylation predominantly to the para position relative to the hydroxyl group.

Challenges in Oxime Formation

Steric Hindrance

The butoxy and hexyl substituents impede nucleophilic attack on the carbonyl carbon, necessitating prolonged reaction times or elevated temperatures. Catalyst pore size (e.g., TS-1 with 5.5 Å pores) must accommodate the bulky aromatic substrate.

By-Product Formation

  • Over-Oxidation : Excess H₂O₂ oxidizes the oxime to nitro compounds.

  • Esterification : Methanol solvents esterify the phenolic –OH group, requiring post-synthesis saponification .

Chemical Reactions Analysis

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the chemical formula C18H29NO3C_{18}H_{29}NO_3 and a molecular weight of approximately 307.43 g/mol. It is synthesized through the condensation reaction of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone with hydroxylamine under acidic or basic conditions. The presence of the hydroxy group contributes significantly to its biological activities, enhancing its potential as a therapeutic agent.

Biological Activities

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime exhibits several biological activities:

  • Antioxidant Properties : The hydroxy group in its structure is known to scavenge free radicals, making it a candidate for antioxidant applications. Research indicates that similar compounds can modulate inflammatory pathways, potentially leading to therapeutic uses in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that oxime derivatives can possess antimicrobial properties, indicating potential applications in pharmaceuticals for treating infections.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to interact with biological molecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance:

  • Drug Development : The compound's ability to bind to specific receptors or enzymes suggests it could be developed into a drug candidate targeting various diseases, including cancer and infections.

Applications in Materials Science

In materials science, oxime derivatives have been explored for their roles as photoinitiators in radical photopolymerization processes. This application is particularly relevant in the development of photoresists used in microelectronics and nanotechnology:

  • Photoinitiators : Compounds like this compound can serve as effective photoinitiators due to their stability under thermal conditions and ability to absorb light across a wide range of the electromagnetic spectrum. This makes them suitable for applications in chemically amplified photoresists .

Environmental Applications

The compound's structural properties also lend themselves to environmental applications:

  • Pollutant Degradation : Some studies have indicated that oxime derivatives can be used in the degradation of pollutants through advanced oxidation processes, contributing to environmental remediation efforts.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

StudyFindings
Zhao et al. (2009)Investigated the crystal structure of oxime derivatives, highlighting their potential as ligands in coordination chemistry .
Dong et al. (2010)Explored the reactivity of oxime compounds, emphasizing their versatility in chemical transformations and potential applications in catalysis .
Patent WO 00/52530Described the use of oxime derivatives as photoinitiators for radical polymerization, showcasing their utility in materials science .

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s hydroxyphenyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ in alkyl chain length, substituent positions, and functional groups, leading to variations in melting points, solubility, and reactivity:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime 4-butoxy, 5-hexyl, 2-hydroxyl 382 (est.) Not reported Bulky alkyl chains, chelation potential
1-(4-Heptyl-2,6-dihydroxyphenyl)ethanone 4-heptyl, 2,6-dihydroxyl 250.34 46–47 Di-hydroxyl groups enhance H-bonding
1-(2-Heptyl-4,6-dihydroxyphenyl)ethanone 2-heptyl, 4,6-dihydroxyl 250.34 61–62 Hoesch reaction product
(Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime 3-nitro, 5-methyl, 2-hydroxyl Not reported Not reported Nitro group enhances electrophilicity

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., hexyl, heptyl) increase lipophilicity but reduce aqueous solubility. For example, the heptyl-substituted analog in has a lower melting point (46–47°C) compared to the 2-heptyl derivative (61–62°C), likely due to packing efficiency differences.
  • Substituent Position : The 2-hydroxyl group in the target compound facilitates intramolecular hydrogen bonding with the oxime group, stabilizing the molecule. In contrast, 2,6-dihydroxyl analogs () exhibit stronger intermolecular H-bonding networks.

Biological Activity

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a synthetic compound with the chemical formula C18H29NO3 and a molecular weight of approximately 307.43 g/mol. This compound features a unique structure that includes a butoxy group, a hexyl chain, and a hydroxyphenyl moiety, categorizing it as an oxime formed from the reaction of an aldehyde or ketone with hydroxylamine. Its structural characteristics suggest potential biological activities, particularly in pharmacology and biochemistry.

The synthesis of this compound typically involves the condensation reaction of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone with hydroxylamine under acidic or basic conditions. This reaction facilitates the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, leading to the formation of the oxime derivative. The compound's ability to participate in various substitution reactions due to its reactive functional groups enhances its potential for generating derivatives with diverse biological activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. The presence of the hydroxy group is crucial for scavenging free radicals and modulating inflammatory pathways, which can contribute to reducing oxidative stress in biological systems.

Anti-inflammatory Effects

The compound demonstrates potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Oxime derivatives, including this compound, have been reported to possess antimicrobial properties. This activity is essential for pharmaceutical applications, particularly in developing new antimicrobial agents against resistant strains of bacteria.

The biological activity of this compound can be attributed to its interactions with various biological molecules such as proteins and nucleic acids. These interactions are vital for understanding its mechanism of action and potential therapeutic effects. Preliminary studies indicate that it may bind to specific receptors or enzymes, influencing their activity and leading to observable biological effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of both hydrophobic (butoxy and hexyl groups) and hydrophilic (hydroxy group) characteristics. This structural diversity may enhance its biological activity compared to simpler oximes lacking such features.

Compound NameStructureUnique Features
1-(4-butoxyphenyl)-1-decanone oximeC19H31NO3Longer alkyl chain enhances lipophilicity
1-(4-butoxybenzoyl)-oximeC16H19NO3Contains a benzoyl group instead of an ethanone
1-(4-methylphenyl)-ethanone oximeC11H15NOLacks long aliphatic chains, potentially different solubility

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Activity : A study evaluated various phenolic compounds for their anticancer properties, reporting that structurally similar compounds exhibited significant antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : Research on acetylcholinesterase (AChE) inhibitors has shown that certain phenolic compounds can inhibit AChE effectively, which is relevant for treating neurodegenerative diseases like Alzheimer's disease .
  • Biofilm Suppression : Some derivatives have demonstrated the ability to suppress bacterial biofilm formation, indicating their potential use in preventing infections associated with biofilms .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, and what reaction conditions ensure high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting the parent ketone with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., sodium acetate) at 60–80°C for 6–12 hours yields the oxime. Purification via recrystallization (ethanol/water) removes unreacted reagents . Critical parameters include pH control (7–8) to avoid side reactions and stoichiometric excess of hydroxylamine (1.2–1.5 equiv) to drive the reaction to completion.

Q. How can the crystal structure of this oxime derivative be determined, and which software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DCM/hexane mixtures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement due to their robustness in handling hydrogen bonding networks and disordered solvent molecules . Key metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and validation using tools like PLATON.

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data arising from oxime isomerism (E/Z) or tautomeric forms?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (25–80°C) can identify isomerization barriers. For E/Z oxime regrouping, NOESY or ROESY experiments detect spatial proximity between protons, while deuterium exchange experiments monitor hydrogen bonding (e.g., O–H⋯N interactions in Z-isomers) . Computational methods (DFT) predict relative stability of isomers and align with experimental data.

Q. How can the biological activity of this oxime be evaluated, particularly its antimicrobial or anticonvulsant potential?

  • Methodological Answer :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains, with serial dilutions (1–256 µg/mL) in Mueller-Hinton broth. Oxime ether derivatives often show enhanced activity compared to esters due to improved lipophilicity .
  • Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) rodent models. Dose-response studies (10–100 mg/kg) assess seizure suppression. Structural analogs with triazole or imidazole substituents exhibit higher potency, likely via GABAergic modulation .

Q. What computational approaches predict the compound’s electronic properties and ligand-receptor interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450 or bacterial enzymes). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding patterns .
  • DFT Calculations : Gaussian09 optimizes geometry at B3LYP/6-311+G(d,p) level. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) correlates with reactivity, while electrostatic potential maps predict nucleophilic/electrophilic sites .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in thermal stability data (e.g., decomposition points) across studies?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres identify decomposition pathways. Conflicting data may arise from impurities or polymorphic forms. PXRD confirms crystallinity, while accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and degradation products .

Q. What analytical techniques validate hydrogen bonding and tautomerism in the solid state?

  • Methodological Answer : SCXRD reveals intramolecular O–H⋯N hydrogen bonds (1.8–2.0 Å) stabilizing Z-isomers. IR spectroscopy identifies ν(O–H) stretches (3200–3500 cm⁻¹) and ν(C=N) vibrations (1640–1680 cm⁻¹). Variable-temperature FT-IR detects tautomeric shifts (e.g., keto-enol) .

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